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Dodec-9-enyl acetate

Cat. No.: B12446764
M. Wt: 226.35 g/mol
InChI Key: MFFQOUCMBNXSBK-UHFFFAOYSA-N
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Description

Contextualizing Semiochemicals in Interspecies and Intraspecies Chemical Communication

Chemical communication is a fundamental process that governs the interactions between organisms. This form of communication relies on semiochemicals, which are chemical substances or mixtures released by an organism that affect the behaviors of other individuals. wikipedia.org The term "semiochemical" is derived from the Greek word "semeion," meaning a signal. nih.gov These chemical messages play a crucial role in various biological processes, including finding mates, locating food sources, warning against predators, and avoiding competition. wikipedia.orgnih.govbioprotectionportal.com

Semiochemical communication can be categorized into two main classes: intraspecific communication, which occurs between individuals of the same species, and interspecific communication, which takes place between different species. wikipedia.org

Pheromones are the primary type of semiochemicals used for intraspecific communication. bioprotectionportal.comresearchgate.net They are secreted by an organism to trigger a social response in members of the same species. wikipedia.org Pheromones can be further classified based on the behavior they elicit, such as sex pheromones, aggregation pheromones, alarm pheromones, and trail pheromones. wikipedia.orgbioprotectionportal.com

Allelochemicals are involved in interspecific communication. researchgate.net These are produced by an individual of one species and modify the behavior of individuals of a different species. researchgate.net Allelochemicals include:

Allomones: Benefit the emitter but not the receiver.

Kairomones: Benefit the receiver but not the emitter. A common example is when a predator uses a prey's pheromone to locate it. wikipedia.org

Synomones: Benefit both the emitter and the receiver. wikipedia.org

The study of these chemical interactions is central to the field of chemical ecology, which seeks to understand the complex chemical communication networks within ecosystems.

Overview of Dodec-9-enyl Acetate (B1210297) as a Key Lepidopteran Pheromone

Dodec-9-enyl acetate is a significant semiochemical, specifically a sex pheromone, within the order Lepidoptera, which includes moths and butterflies. herts.ac.ukepa.gov This 12-carbon unsaturated acetate plays a critical role in the mating behavior of numerous moth species. Female moths of various species release this compound to attract males for mating. wikipedia.orgbioprotectionportal.com This chemical signal is highly specific, often with different species utilizing different isomeric forms or blends of isomers to ensure reproductive isolation.

The compound is a key component in the sex pheromones of several economically important pest species, including:

Grape berry moth (Paralobesia viteana) : The (Z)-isomer of this compound is a primary component of its sex pheromone. researchgate.netiupac.org

European pine shoot moth (Rhyacionia buoliana) : This species is attracted to the (E)-isomer of this compound. herts.ac.uk

European grapevine moth (Eupoecilia ambiguella) : The (Z)-isomer is a key attractant for this species. herts.ac.ukherts.ac.uk

Due to its potent attractive properties, this compound is widely used in integrated pest management (IPM) programs for monitoring and controlling pest populations. researchgate.net

Isomeric Forms of this compound: (E)- and (Z)-Isomers and Their Significance

This compound exists in two geometric isomeric forms, (E)-dodec-9-enyl acetate and (Z)-dodec-9-enyl acetate, which have the same molecular formula (C₁₄H₂₆O₂) but differ in the spatial arrangement of atoms around the carbon-carbon double bond at the 9th position. cymitquimica.comnist.gov

(E)-isomer (trans-isomer) : In this configuration, the hydrogen atoms attached to the double-bonded carbons are on opposite sides of the double bond.

(Z)-isomer (cis-isomer) : In this configuration, the hydrogen atoms are on the same side of the double bond. cymitquimica.com

This stereoisomerism is crucial for the biological activity of the pheromone. The specific geometry of the double bond determines how the molecule interacts with the olfactory receptors of the target insect. For many Lepidopteran species, one isomer is a potent attractant, while the other can be inactive or even act as an inhibitor, preventing interspecies mating.

For instance, in the case of Cnephasia longana, the (Z)-isomer is the primary attractant, whereas the presence of the (E)-isomer in traps significantly reduces the capture of males. Conversely, for Eucosma coniogramma, the (E)-isomer is the main pheromone component. The precise ratio of these isomers in the pheromone blend is often critical for eliciting the correct behavioral response in the target species.

Historical Perspectives in this compound Research

The study of this compound is intertwined with the broader history of pheromone research, which began in earnest in the mid-20th century. The term "pheromone" was first coined in 1959 by Peter Karlson and Martin Lüscher. wikipedia.org Early research focused on identifying the chemical structures of insect sex attractants.

Significant milestones in the research of this compound include its identification as a key pheromone component for various moth species. For example, its role as a sex pheromone for the European grape berry moth (Paralobesia viteana) and the European grapevine moth (Eupoecilia ambiguella) was established through chemical analysis and field trapping studies. iupac.org

The synthesis of this compound and its isomers has been a subject of extensive research, with numerous methods developed to produce these compounds with high stereochemical purity. pherobase.com These synthetic advancements have been crucial for the development of pheromone-based pest management strategies. The registration of (E)-9-dodecenyl acetate as a pesticide active ingredient in May 1999 marked a significant step in its practical application for pest control. epa.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H26O2 B12446764 Dodec-9-enyl acetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dodec-9-enyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h4-5H,3,6-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFQOUCMBNXSBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCCOC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860193
Record name Dodec-9-en-1-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Occurrence and Isolation in Insect Systems

Elucidation of Precursor Molecules and Metabolic Routes

The biosynthesis of dodec-9-enyl acetate (B1210297) and other related moth pheromones typically begins with common fatty acids, such as palmitic acid (16:CoA) or stearic acid (18:CoA). researchgate.net The general pathway involves desaturation to introduce double bonds, followed by chain-shortening (β-oxidation), reduction of the carboxyl group to an alcohol, and finally, acetylation to form the acetate ester. researchgate.netresearchgate.net

For instance, the biosynthesis of (Z)-9-dodecenyl acetate can be hypothesized to start from a C16 or C14 saturated fatty acid. A desaturase enzyme would introduce a double bond at a specific position. Subsequent chain-shortening reactions would lead to a 12-carbon fatty acyl precursor, which is then reduced to the corresponding alcohol and finally acetylated.

Identification and Characterization of Key Enzymes (e.g., Desaturases, Reductases, Acetyltransferases)

Several key enzyme families are involved in the biosynthesis of dodec-9-enyl acetate and other moth pheromones. core.ac.uk

Desaturases: These enzymes are crucial for introducing double bonds into the fatty acyl chain at specific positions and with specific stereochemistry (Z or E). researchgate.net Different desaturases, such as Δ9, Δ10, and Δ11 desaturases, have been identified and functionally characterized in various moth species. researchgate.net The evolution and differential expression of these desaturase genes are thought to be a major driver of pheromone diversity in moths. uva.nl

Reductases: Fatty-acyl reductases (FARs) are responsible for the reduction of the fatty acyl precursor to the corresponding fatty alcohol. frontiersin.orgnih.gov The substrate specificity of these reductases can also influence the final composition of the pheromone blend. royalsocietypublishing.org

Acetyltransferases: The final step in the biosynthesis of this compound is the esterification of the dodecenol with an acetyl group from acetyl-CoA, a reaction catalyzed by an acetyltransferase. nih.gov While the involvement of these enzymes is clear from in vivo studies, the specific genes encoding the acetyltransferases responsible for pheromone biosynthesis in insects have been challenging to identify and characterize. core.ac.uknih.gov

Genetic Basis of Pheromone Biosynthesis in Model Organisms

The genetic basis of pheromone production in moths is an active area of research, with studies focusing on identifying the genes responsible for the variation in pheromone blends both within and between species. researchgate.netroyalsocietypublishing.org

Research has shown that the heritability of both the total amount of pheromone produced and the blend ratio can be significant. oup.com In some cases, variation in the pheromone blend has been linked to allelic variation in a single gene, such as a fatty-acyl reductase. researchgate.net In other instances, quantitative trait locus (QTL) analysis has revealed that multiple genomic regions contribute to the differences in pheromone composition. nih.gov

The study of the genetic basis of pheromone production in model organisms like Heliothis virescens and Ostrinia nubilalis has provided valuable insights into the evolutionary mechanisms that drive the divergence of these critical communication systems. uva.nlnih.gov Advances in genomics and transcriptomics are enabling researchers to identify candidate genes and understand the regulatory networks that control their expression in the pheromone gland, ultimately shedding light on how new species-specific pheromone signals evolve. researchgate.net

Chemical Synthesis and Stereoselective Methodologies

Strategies for the Preparation of Dodec-9-enyl Acetate (B1210297) Isomers

The effective synthesis of specific isomers of dodec-9-enyl acetate hinges on the strategic construction of the C12 carbon backbone and the controlled formation of the internal double bond.

Total synthesis approaches for this compound isomers often rely on building the carbon skeleton through sequential coupling reactions, with the key step being the stereoselective introduction of the C-9 double bond. A common and versatile strategy involves the use of alkyne intermediates.

For instance, the synthesis of (E)-9-dodecen-1-yl acetate can be conceptualized through a C8 + C4 or C10 + C2 coupling scheme. One practical route begins with a C8 starting material like 1,8-octanediol. The diol is first mono-protected, for example, as a tetrahydropyranyl (THP) ether, and the remaining hydroxyl group is converted into a good leaving group, such as a bromide. This functionalized C8 block can then be coupled with an appropriate C4 fragment. A more linear approach involves coupling the protected 8-bromooctanol with lithium acetylide to form a terminal C10 alkyne. This alkyne can then be alkylated with a C2 fragment, such as an ethyl group, to yield the full C12 alkyne backbone. The final steps involve the stereoselective reduction of the alkyne to the (E)-alkene, followed by deprotection and acetylation of the alcohol to yield the target pheromone.

A similar alkyne-based strategy is employed for the (Z)-isomer. For example, a synthesis of (Z)-9-dodecen-1-yl acetate has been developed using a functionalized terminal alkyne as a key intermediate. The critical step in these syntheses is the reduction of the internal alkyne, where different conditions are used to obtain the desired (E) or (Z) geometry.

The primary challenge in synthesizing this compound is achieving high isomeric purity. The biological activity of pheromones is often highly dependent on the specific geometry of the double bond(s), and the presence of the wrong isomer can reduce or inhibit the desired biological response. Therefore, controlling the stereochemical outcome of the double bond-forming reaction is paramount.

Two principal solutions address this challenge:

Stereoselective Reduction of Alkynes: This is a well-established method where a C-C triple bond is introduced at the desired position (C-9) of the carbon skeleton. The alkyne is then reduced under specific conditions to yield either the (E) or (Z) alkene.

For (E)-alkenes: The reduction of an internal alkyne with sodium or lithium metal in liquid ammonia (B1221849) (a dissolving metal reduction) reliably produces the thermodynamically more stable (E)-alkene. Reduction with lithium aluminium hydride (LiAlH₄) can also yield (E)-alkenes from propargyl alcohols.

For (Z)-alkenes: The partial hydrogenation of an alkyne using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate and quinoline) or a Nickel-Boron (NiP-2) catalyst, selectively produces the (Z)-alkene.

Stereoselective Olefination Reactions: These methods construct the double bond directly with a high degree of stereocontrol. The most prominent among these are the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction. The choice of reagents and reaction conditions dictates the resulting E/Z ratio. These methods are discussed in detail in section 3.2.2.

Advanced Synthetic Reactions and Reagents

Modern organic synthesis provides a powerful toolkit of reactions and reagents that allow for efficient and highly selective construction of complex molecules like pheromones.

Grignard reagents are fundamental in C-C bond formation. In pheromone synthesis, they are often used to create more complex organometallic reagents with tailored reactivity. Organomanganese reagents, for example, have proven effective in the synthesis of (E)-9-dodecen-1-yl acetate.

A successful synthesis involves the preparation of an organomanganese reagent from a corresponding Grignard reagent. In one procedure, the Grignard reagent derived from 2-(6-bromohexyloxy)-tetrahydropyrane is treated with anhydrous manganese(II) chloride to form the organomanganese intermediate. This reagent is then coupled with (E)-1-bromo-3-hexene to assemble the C12 backbone. The reaction is typically performed at 0°C in a mixture of tetrahydrofuran (B95107) (THF) and N-methylpyrrolidone (NMP). Subsequent deprotection of the THP group and acetylation of the resulting alcohol furnishes the final product, (E)-9-dodecen-1-yl acetate. An alternative route involves the coupling of (E)-3-hexenylmanganese bromide with 6-bromohexyl acetate. The use of organomanganese reagents, which are prepared from inexpensive and benign manganese salts, offers a practical and efficient method for constructing the pheromone structure.

Olefination reactions are among the most important methods for creating C=C double bonds with stereocontrol. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstones of this approach.

The Wittig reaction involves the reaction of a phosphorus ylide (generated by deprotonating a phosphonium (B103445) salt) with an aldehyde or ketone. The stereochemical outcome is highly dependent on the nature of the ylide:

Non-stabilized ylides (where the R group on the ylide is alkyl) typically react under kinetic control to give predominantly (Z)-alkenes.

Stabilized ylides (where the R group is an electron-withdrawing group like an ester) are more stable and react under thermodynamic control to favor the formation of (E)-alkenes.

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. This reaction offers several advantages, including the high nucleophilicity of the phosphonate carbanion and the easy removal of the water-soluble phosphate (B84403) byproduct. The HWE reaction almost exclusively produces the thermodynamically favored (E)-alkene , often with very high selectivity. For the synthesis of (Z)-alkenes, modifications such as the Still-Gennari reaction, which uses electron-withdrawing groups on the phosphonate, can be employed.

ReactionKey ReagentTypical BasePrimary Stereochemical OutcomeKey Features & Applications
Wittig (non-stabilized)Alkyltriphenylphosphonium saltn-BuLi, NaH, NaNH₂(Z)-alkeneClassic method for Z-alkene synthesis; produces triphenylphosphine (B44618) oxide byproduct which can be difficult to remove.
Wittig (stabilized)Phosphonium salt with EWG (e.g., -CO₂R)NaOEt, K₂CO₃(E)-alkeneLess reactive ylide; favors the more stable E-product.
Horner-Wadsworth-Emmons (HWE)Dialkyl phosphonate esterNaH, K₂CO₃(E)-alkeneExcellent E-selectivity; water-soluble phosphate byproduct is easily removed; carbanion is more nucleophilic than Wittig ylides.
Still-Gennari (HWE Mod.)Phosphonate with EWG (e.g., -CF₃)KHMDS, 18-crown-6(Z)-alkeneAccelerated elimination from the oxaphosphetane intermediate leads to high Z-selectivity.

Palladium-catalyzed cross-coupling reactions represent a major advance in C-C bond formation, offering mild conditions and high functional group tolerance. These reactions are powerful tools for the synthesis of insect pheromones. A strategy of sequential cross-coupling reactions has been successfully applied to the stereospecific synthesis of both (Z)- and (E)-dodec-9-enyl acetate.

This approach utilizes substrates like (Z)- or (E)-1-bromo-2-phenylthioethene as a C2 building block. The synthesis involves two sequential nickel- or palladium-catalyzed coupling steps with Grignard reagents. In the first step, a Grignard reagent containing the protected alcohol portion of the pheromone, such as ThpO(CH₂)₆MgCl, is coupled with the vinyl bromide substrate. This reaction proceeds with retention of the double bond geometry. For example, using a palladium catalyst like PdCl₂(PPh₃)₂ favors the synthesis of the (E)-alkenyl sulfide (B99878) intermediate.

In the second step, the phenylthio group is substituted by another Grignard reagent, such as propylmagnesium bromide, using a nickel catalyst like NiCl₂(dppe). This second coupling reaction introduces the remaining part of the carbon chain. The resulting protected alkenol is then deprotected and acetylated to afford the final pheromone with high isomeric purity (>97%). This methodology allows for the flexible and highly stereocontrolled synthesis of either the (E) or (Z) isomer by selecting the appropriate starting vinyl bromide and catalyst system.

Purification and Isomeric Separation Techniques for Synthetic Products

The synthesis of this compound, whether through chemical or chemoenzymatic routes, typically yields a mixture of the desired product, unreacted starting materials, and potentially isomeric impurities, most notably the (E)-isomer. The separation and purification of the target (Z)-isomer are critical for its application as a pheromone, as the presence of the other isomer can significantly affect its biological activity. Several techniques are employed for the purification and isomeric separation of synthetic this compound.

Vacuum Distillation:

Following the initial synthesis, crude this compound is often purified by vacuum distillation. This technique is effective in removing lower-boiling starting materials and solvents, as well as higher-boiling byproducts. However, vacuum distillation is generally not sufficient to separate the (Z) and (E) geometric isomers due to their very similar boiling points.

Chromatographic Techniques:

Chromatography is a powerful tool for the purification and isomeric separation of this compound.

Gas Chromatography (GC): Preparative gas chromatography can be used for the high-resolution separation of (Z) and (E) isomers. The choice of the stationary phase is crucial for achieving good separation. Capillary columns with polar stationary phases, such as those containing polyethylene (B3416737) glycol (e.g., Innowax) or cyanopropyl polysiloxane, are often employed. The temperature program of the GC oven is optimized to maximize the resolution between the isomeric peaks. Gas chromatography-mass spectrometry (GC-MS) is an indispensable analytical tool to confirm the identity and purity of the separated isomers by comparing their retention times and mass spectra with those of authentic standards.

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is another widely used technique for separating geometric isomers. Reversed-phase columns, such as C18, are commonly used. The separation of (Z) and (E) isomers on these columns is based on subtle differences in their hydrophobicity and shape. The mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is optimized to achieve the best separation. For challenging separations, specialized columns can be used. For instance, columns with phenyl-based stationary phases can offer different selectivity for aromatic and unsaturated compounds.

Argentation Chromatography: This is a highly effective technique for separating compounds based on the degree and geometry of unsaturation. The stationary phase, typically silica (B1680970) gel, is impregnated with silver nitrate. The silver ions form reversible charge-transfer complexes with the π-electrons of the double bonds. The strength of this interaction depends on the steric accessibility of the double bond. The more sterically hindered double bond in the (Z)-isomer interacts less strongly with the silver ions compared to the less hindered double bond in the (E)-isomer. Consequently, the (Z)-isomer elutes before the (E)-isomer, allowing for their effective separation.

Urea (B33335) Adduction (Urea Complexation):

Urea adduction is a crystallization-based technique that can be used to separate geometric isomers of long-chain aliphatic compounds. This method relies on the ability of urea to form crystalline inclusion complexes with linear molecules. The more linear trans-isomers fit more readily into the channels of the urea crystal lattice compared to the bent cis-isomers. When a mixture of (Z) and (E)-dodec-9-enyl acetate is treated with a saturated solution of urea in a solvent like methanol, the (E)-isomer preferentially forms a crystalline adduct with urea, which precipitates out of the solution. The (Z)-isomer, being less linear, remains enriched in the liquid phase. The solid adduct can then be separated by filtration, and the (E)-isomer can be recovered by decomposing the complex with water. This process can be repeated to enhance the purity of the (Z)-isomer in the filtrate.

The following table summarizes the principles and applications of these purification and separation techniques.

TechniquePrinciple of SeparationApplication Notes for this compound
Vacuum DistillationDifferences in boiling points.Effective for removing solvents and byproducts with significantly different boiling points. Not effective for separating (Z) and (E) isomers.
Gas Chromatography (GC)Differential partitioning between a mobile gas phase and a stationary liquid or solid phase.High-resolution separation of (Z) and (E) isomers can be achieved with appropriate polar capillary columns. GC-MS is used for identification and purity assessment.
High-Performance Liquid Chromatography (HPLC)Differential partitioning between a liquid mobile phase and a solid stationary phase.Reversed-phase (e.g., C18) or specialized columns can separate isomers based on subtle differences in polarity and shape. Amenable to preparative scale.
Argentation ChromatographyDifferential formation of charge-transfer complexes between double bonds and silver ions on the stationary phase.Highly effective for separating (Z) and (E) isomers. The (Z)-isomer typically elutes first due to weaker complexation.
Urea AdductionPreferential formation of crystalline inclusion complexes with more linear molecules.The more linear (E)-isomer forms a solid complex with urea, enriching the (Z)-isomer in the liquid phase. A cost-effective method for bulk separations.

Mechanisms of Olfactory Perception and Signal Transduction

Insect Olfactory System Architecture: General Principles

The insect olfactory system is a sophisticated sensory apparatus designed to detect, identify, and process a vast array of volatile chemical compounds. The primary olfactory organs are the antennae, which are covered in thousands of microscopic, hair-like structures called sensilla. mdpi.com Other appendages, such as the maxillary palps, also bear olfactory sensilla. ebi.ac.uk

Each olfactory sensillum is a morphofunctional unit containing the dendrites of one or more Olfactory Receptor Neurons (ORNs), bathed in a fluid known as the sensillar lymph. mdpi.comfrontiersin.org The cuticular wall of the sensillum is perforated by numerous nanopores, allowing volatile molecules from the environment to enter and come into contact with the lymph. ebi.ac.uk

The ORNs are the primary sensory cells that convert the chemical signal into an electrical one. mdpi.com The axons of these neurons bundle together and project from the antennae to the primary olfactory center in the insect brain, the Antennal Lobe (AL). The AL is structurally and functionally analogous to the olfactory bulb in vertebrates and is organized into distinct spherical neuropils called glomeruli. mdpi.com Typically, all ORNs that express the same type of olfactory receptor project their axons to the same glomerulus. researchgate.net Within the glomeruli, the ORNs synapse with local interneurons and projection neurons, which further process the olfactory information and relay it to higher brain centers like the mushroom bodies and the lateral horn, where the information is integrated to elicit a behavioral response. mdpi.com

Molecular Interactions with Dodec-9-enyl Acetate (B1210297)

The journey of a Dodec-9-enyl acetate molecule from the air to the activation of a neuron involves a series of precise molecular interactions within the sensillum.

This compound, like many pheromones, is a hydrophobic molecule. herts.ac.uk To traverse the aqueous environment of the sensillar lymph and reach the dendritic membrane of an ORN, it requires a carrier. This function is performed by Pheromone-Binding Proteins (PBPs), which are a class of Odorant-Binding Proteins (OBPs). frontiersin.orgresearchgate.net PBPs are small, water-soluble proteins that are secreted in high concentrations into the sensillar lymph by support cells. frontiersin.orgfrontiersin.org

Structurally, PBPs typically consist of six α-helical domains stabilized by three interlocking disulfide bridges, which form a hydrophobic binding pocket. researchgate.netfrontiersin.org This pocket sequesters the hydrophobic pheromone molecule, rendering the complex soluble in the lymph. Molecular docking studies on PBPs from various Lepidopteran species have shed light on this interaction. For instance, research on the PBP from the European grapevine moth, Lobesia botrana, which uses a related dodecadienyl acetate, revealed that the binding site is composed of hydrophobic residues. A key tryptophan residue (Trp114) was identified as crucial for forming hydrogen bonds with the acetate group of the pheromone, thereby anchoring it within the pocket. researchgate.net Similarly, studies on the PBP1 of Agriphila aeneociliella showed a strong binding affinity to the acetate pheromone (Z)-9-Hexadecenyl acetate, an interaction stabilized by a hydrogen bond with a serine residue (Ser56). mdpi.comnih.gov These findings suggest a conserved mechanism for how PBPs recognize and transport acetate-containing pheromones like this compound.

The binding affinity of PBPs can be influenced by pH. It is hypothesized that the acidic environment near the dendritic membrane of the ORN induces a conformational change in the PBP, leading to the release of the pheromone molecule in close proximity to its receptor. frontiersin.org

Table 1: PBP Binding Affinity for Acetate Pheromones This interactive table summarizes findings from competitive binding assays on Pheromone-Binding Proteins (PBPs) with various acetate-containing ligands. Lower Ki (inhibition constant) values indicate stronger binding affinity.

PBP Source SpeciesPBP NameLigandBinding Affinity (Ki in µM)Key Interacting Residue
Lobesia botranaLbotPBP(E,Z)-7,9-dodecadienyl acetateStrongest bindingTrp114
Lobesia botranaLbotPBP(Z)-9-dodecenyl acetateStrong bindingTrp114
Agriphila aeneociliellaAaenPBP1(Z)-9-Hexadecenyl acetate1.72Ser56

Data compiled from studies on related acetate pheromones to illustrate the binding mechanism. mdpi.comresearchgate.net

Once released from the PBP, this compound interacts with its specific Olfactory Receptor (OR). Insect ORs are not G-protein-coupled receptors like their vertebrate counterparts; instead, they are ligand-gated ion channels. nih.gov These receptors are typically composed of two different protein subunits that form a heteromeric complex. sdbonline.org One subunit is a variable, ligand-binding OR that determines the specificity of the neuron's response. The other is a highly conserved co-receptor, known as Orco (Odorant receptor co-receptor), which is essential for the proper function and dendritic localization of the OR/Orco channel complex. sdbonline.org

The interaction between a pheromone and an OR is highly specific, dictated by the shape and chemical properties of the receptor's binding pocket. ebi.ac.uk The detection of odors follows a combinatorial principle, where a single OR can be activated by multiple related odorants, and a single odorant can activate a specific combination of different ORs. plos.org This combinatorial coding allows the insect to discriminate between a vast number of different chemical cues.

For some species, this compound acts as a behavioral antagonist or inhibitor. In the moth Cnephasia longana, the (E) isomer of this compound functions as a pheromone inhibitor. Electrophysiological studies have shown that it blocks the ion currents induced by the primary pheromone component, the (Z) isomer, at the level of the ORNs, likely by competing for the same receptor or an allosteric site on the receptor complex.

The binding of this compound to its specific OR triggers a conformational change in the OR/Orco complex, causing the ion channel to open. This opening allows for an influx of cations (such as Na⁺ and Ca²⁺) into the neuron, leading to the depolarization of the dendritic membrane. This depolarization, known as the receptor potential, propagates to the neuron's cell body. If the depolarization reaches a certain threshold, it triggers the generation of a series of action potentials (spikes). frontiersin.org

This electrical signal then travels down the axon of the ORN to the antennal lobe of the brain, carrying information about the presence and concentration of the detected pheromone. While the primary signal transduction mechanism for insect ORs is ionotropic, some studies have suggested a potential secondary role for G-protein-mediated signaling cascades, though this remains a topic of debate. ub.edu The response of an ORN is not simply excitatory; inhibitory interactions between neighboring neurons within the same sensillum can also occur, which helps to sharpen the olfactory signal and enhance the salience of specific odor transients. frontiersin.org

Electrophysiological Studies: Electroantennography (EAG) and Single Sensillum Recordings (SSR)

The response of an insect's antenna to this compound can be directly measured using electrophysiological techniques. Electroantennography (EAG) measures the summed potential from all responding neurons on the antenna, providing a general assessment of olfactory sensitivity. psu.edu Single Sensillum Recording (SSR), a more precise technique, involves inserting a microelectrode into an individual sensillum to record the action potentials from the one to four ORNs housed within it. researcher.lifepnas.org

Both EAG and SSR studies consistently demonstrate that the response of ORNs to a pheromone is dose-dependent. As the concentration of this compound in the air stimulus increases, the firing rate (number of spikes per second) of the specific ORNs that detect it also increases, up to a saturation point. psu.edupnas.org

SSR experiments on various moth species have characterized the response profiles of different ORNs to acetate-based pheromones. For example, in the redbanded leafroller moth, individual receptor neurons display distinct response frequencies and thresholds to different but structurally similar acetate compounds. psu.edu In studies of Spodoptera frugiperda, specific types of sensilla showed dose-dependent increases in spike frequency when stimulated with (Z)-7-dodecenyl acetate. researcher.life This dose-response relationship is fundamental for the insect to determine the distance and direction of the pheromone source.

Table 2: Typical Dose-Response Characteristics from Single Sensillum Recordings This table illustrates the general principle of how the firing rate of an Olfactory Receptor Neuron (ORN) changes with increasing stimulus dosage, based on typical SSR findings for moth pheromones.

Stimulus Dose (µg)Typical ORN Response (spikes/sec)Description of Response Level
0 (Control)< 5Spontaneous/background activity
0.0110 - 30Threshold detection
0.140 - 80Moderate response
190 - 150Strong response
10150 - 200Near-saturating or saturated response

This data is representative and compiled from principles observed in SSR studies on Lepidopteran pheromones. psu.eduresearcher.lifepnas.orgsenasica.gob.mx

Behavioral Responses Elicited by this compound

This compound, existing as two primary geometric isomers, (Z)-9-dodecenyl acetate and (E)-9-dodecenyl acetate, is a semiochemical that plays a significant role in the chemical communication of numerous insect species, particularly within the order Lepidoptera (moths). The behavioral response of an insect to this compound is highly species-specific and context-dependent, ranging from strong attraction to potent inhibition. These behavioral outcomes are dictated by the specific olfactory receptors of the insect, the isomeric ratio of the compound, and its presence within a complex blend of other pheromonal components.

Attraction and Mating Behavior Modulation

Research has identified (Z)-9-dodecenyl acetate as a key element of the sex pheromone in Cnephasia longana (the omnivorous leaftier moth), as confirmed through electrophysiological and chemical analyses of female gland extracts. researchgate.net In the cabbage looper moth, Trichoplusia ni, while not a primary component, (Z)-9-tetradecenyl acetate is part of its six-component pheromone blend, highlighting the role of similar acetate compounds in eliciting mating behaviors. psu.edu The presence and specific ratio of these components are critical for initiating the complete sequence of mating behaviors, from upwind flight to copulation attempts. core.ac.uk

The table below summarizes research findings on the role of this compound isomers as attractants or modulators of mating behavior in several insect species.

Table 1: Attraction and Mating Behavior Modulation by this compound in Various Insect Species

Species Compound Isomer Role in Pheromone Blend Observed Behavioral Effect
Lobesia botrana (European Grapevine Moth) (Z)-9-dodecenyl acetate Minor Component Part of the multicomponent sex pheromone that attracts males. nih.govunirioja.es
Spodoptera frugiperda (Fall Armyworm) (Z)-9-dodecenyl acetate Pheromone Component Elicits electroantennogram (EAG) responses in both male and female antennae. oup.com
Cnephasia longana (Omnivorous Leaftier) (Z)-9-dodecenyl acetate Pheromone Component Proven to be a component of the female sex pheromone. researchgate.net

| Eucosma giganteana | (E)-9-dodecenyl acetate | Potential Component | Identified from closely related species and showed attraction in field studies. researchgate.net |

Inhibitory Effects and Antagonism in Pheromone Blends

In stark contrast to its role as an attractant, (E)-9-dodecenyl acetate can function as a powerful inhibitor or antagonist in the pheromone communication of certain species. This antagonistic effect is a crucial mechanism for maintaining reproductive isolation between closely related species that might use similar chemical channels for communication. The presence of an inhibitory compound can effectively shut down the response of a male to an otherwise attractive pheromone plume.

A classic example of this is observed in the moth Cnephasia longana. While the (Z)-isomer attracts males, field trials have demonstrated that the (E)-isomer, (E)-9-dodecenyl acetate, acts as a pheromone inhibitor, suppressing male attraction when present in traps. researchgate.net This demonstrates how two geometric isomers of the same compound can have diametrically opposed behavioral effects on the same species.

Similarly, in the grape berry moth, Endopiza viteana, the purity of the main pheromone component, (Z)-9-dodecenyl acetate, is critical. The presence of the (E)-isomer as an impurity can significantly reduce the number of males captured in traps. oup.com For the moth Eupoecilia ambiguella, contamination of its primary pheromone, (Z)-9-dodecenyl acetate, with even a small amount (0.2%) of the (E)-isomer leads to a strong reduction in male attraction. oup.com This high sensitivity to the "wrong" isomer underscores its role as a behavioral antagonist, preventing inter-species mating.

The table below details specific research findings on the inhibitory and antagonistic effects of dodec-enyl acetate.

Table 2: Inhibitory and Antagonistic Effects of this compound in Pheromone Blends

Species Compound Isomer Blend Context Observed Behavioral Effect
Cnephasia longana (Omnivorous Leaftier) (E)-9-dodecenyl acetate Added to traps with the attractive (Z)-isomer. Acts as a pheromone inhibitor, suppressing male attraction. researchgate.net
Eupoecilia ambiguella (Vine Moth) (E)-9-dodecenyl acetate Present as a contaminant (as little as 0.2%) with the main pheromone, (Z)-9-dodecenyl acetate. Strongly reduces male attraction. oup.com

| Endopiza viteana (Grape Berry Moth) | (E)-9-dodecenyl acetate | Present as an impurity in the main pheromone component, (Z)-9-dodecenyl acetate. | Significantly reduces the number of males trapped. oup.com |

Table 3: List of Chemical Compounds Mentioned

Compound Name
(E)-9-Dodecenyl acetate
(Z)-9-Dodecenyl acetate
(E)-8-Dodecenyl acetate
(Z)-8-Dodecenyl acetate
(Z)-9-Tetradecenyl acetate

Structure Activity Relationship Sar Studies

Impact of Double Bond Position and Geometry on Biological Activity

The location and stereochemistry (geometry) of the double bond within the alkyl chain of dodecenyl acetate (B1210297) are critical determinants of its biological activity. Even minor shifts in the double bond's position or a change from the Z (cis) to the E (trans) configuration can drastically alter or eliminate the molecule's pheromonal effect.

Research has demonstrated that olfactory systems of insects are highly tuned to specific isomers. For instance, in the grape berry moth, Endopiza viteana, the primary pheromone component is (Z)-9-dodecenyl acetate (Z9-12Ac). The presence of its geometric isomer, (E)-9-dodecenyl acetate (E9–12Ac), as an impurity in amounts exceeding 7.6% of the main component, significantly diminishes the number of males captured in traps. oup.com This indicates that the E isomer acts as a behavioral antagonist. Similarly, for the oriental fruit moth, Grapholita molesta, olfactory receptor neurons (ORNs) show distinct responses to the (Z) and (E) isomers of 8-dodecenyl acetate, with specialized "Z-cells" and "E-cells" on their antennae. nih.gov

Table 1: Effect of Double Bond Position and Geometry on Biological Activity of Dodecenyl Acetate Isomers in Select Lepidoptera

CompoundSpeciesObserved Biological ActivityReference
(Z)-9-dodecenyl acetateEndopiza viteana (Grape Berry Moth)Primary pheromone component, strong attractant. oup.com
(E)-9-dodecenyl acetateEndopiza viteana (Grape Berry Moth)Inhibitory; reduces trap capture when mixed with the (Z) isomer. oup.com
(Z)-8-dodecenyl acetateGrapholita molesta (Oriental Fruit Moth)Major pheromone component; elicits strong response from specific "Z-cells". nih.gov
(E)-8-dodecenyl acetateGrapholita molesta (Oriental Fruit Moth)Minor pheromone component; elicits response from specific "E-cells". nih.gov
(Z)-8-dodecenyl acetateAgrotis segetum (Turnip Moth)Strong inhibitor of attraction. researchgate.net
cis-8- & trans-8-dodecenyl acetate mixtureCryptophlebia leucotreta (False Codling Moth)Highly attractive in field experiments. wur.nl

Influence of Chain Length and Functional Groups on Pheromone Efficacy

The efficacy of a pheromone is highly dependent on its carbon chain length and the nature of its terminal functional group. SAR studies have systematically explored these features to map the structural requirements of olfactory receptors.

Altering the length of the hydrocarbon chain of dodec-9-enyl acetate can lead to a significant loss of activity. The C12 backbone appears to be optimal for many species, and both shortening and elongating the chain often result in analogs with reduced or no biological effect. annualreviews.org This suggests that the length of the molecule is precisely constrained by the dimensions of the hydrophobic binding pocket within the receptor protein. researchgate.net However, in some cases, compounds with different chain lengths can act as synergists. For the grape berry moth, adding (Z)-11-tetradecenyl acetate (a C14 acetate) to lures baited with (Z)-9-dodecenyl acetate (a C12 acetate) significantly increased the capture of male moths. oup.com

The acetate moiety is also of great importance for receptor recognition, largely due to its polarity and hydrogen-bonding capability. cambridge.org Replacing the acetate group with other functional groups, such as an alcohol, aldehyde, ether, or a different ester (e.g., formate (B1220265), propionate), almost invariably leads to a dramatic decrease in pheromonal activity. annualreviews.org For instance, the alcohol analog of (Z)-9-dodecenyl acetate, (Z)-9-dodecenol (Z9-12OH), was found to be a strong inhibitor of trap capture for the grape berry moth when added to the primary pheromone. oup.com Similarly, replacing the acetate in other pheromone systems with a formate or propionate (B1217596) group resulted in compounds that were 25 to 1000 times less effective and could even inhibit attraction. annualreviews.org

Table 2: Influence of Chain Length and Functional Group Modification on Pheromone Activity

Original CompoundModified AnalogModification TypeEffect on Biological ActivityReference
(Z)-9-dodecenyl acetate (C12)(Z)-11-tetradecenyl acetate (C14)Chain ElongationSynergistic for Endopiza viteana; increases trap capture. oup.com
(Z)-9-dodecenyl acetate(Z)-9-dodecenolFunctional Group (Acetate to Alcohol)Inhibitory for Endopiza viteana; reduces trap capture. oup.com
(Z)-11-tetradecenyl acetateFormate & Propionate AnalogsFunctional Group (Acetate to other Esters)Inhibitory for Argyrotaenia velutinana. annualreviews.org
(Z)-5-decenyl acetateChain-shortened & elongated analogsChain Length ModificationReduced or lost activity, indicating specific chain length requirement. researchgate.netannualreviews.org
(Z)-13-hexadecen-11-ynyl acetateAldehyde AnalogFunctional Group (Acetate to Aldehyde)Potent antagonist for the processionary moth. annualreviews.org

Stereoisomeric Specificity in Olfactory Recognition

The ability of insects to distinguish between stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements—is a testament to the high specificity of their olfactory systems. For dodecenyl acetates, the distinction between the Z (cis) and E (trans) geometric isomers is crucial for species-specific communication.

This specificity is mediated at the periphery by olfactory receptor neurons (ORNs) housed in antennal sensilla. Electrophysiological studies, such as single-sensillum recordings, have revealed the existence of distinct populations of ORNs that are narrowly tuned to either the Z or the E isomer of a particular pheromone component. nih.gov In Grapholita molesta, for example, "Z-cells" respond strongly to (Z)-8-dodecenyl acetate, the major pheromone component, while "E-cells" respond to the minor component, (E)-8-dodecenyl acetate. The proportion of these specialized cells on the antenna often correlates with the ratio of the isomers in the natural pheromone blend. nih.gov

Analog Design and Bioactivity Profiling

Common strategies in analog design include:

Isosteric Replacement: Replacing atoms or groups with others that have a similar size and electronic configuration. A prominent example is fluorination. Fluorinated analogs of (Z)-9-dodecenyl acetate have been synthesized where hydrogen atoms on the alkyl chain are replaced by fluorine. annualreviews.org Depending on the position and number of fluorine atoms, these analogs can exhibit a range of activities. The 11,11-difluoro analog was found to be as potent as the natural pheromone for the European grapevine moth, Eupoecilia ambiguella, while the 12,12,12-trifluoromethyl analog was inactive alone but antagonized the natural pheromone's effect. annualreviews.org

Modification of the Alkyl Chain: This includes shortening, elongating, or introducing branches to the carbon chain. Alkyl-branched analogs generally show much lower EAG activity compared to their straight-chain counterparts, suggesting that the receptor site has a narrow, linear binding pocket. annualreviews.org

Modification of the Functional Group: As discussed previously, altering the acetate group to other functionalities like ethers, ketones, or different esters typically results in a loss of activity, highlighting the critical role of the polar head in receptor binding. annualreviews.org

Table 3: Bioactivity Profile of Selected Analogs of Acetate Pheromones

PheromoneAnalog TypeSpecific Analog ExampleObserved BioactivityReference
(Z)-9-dodecenyl acetateFluorinated (Isosteric Replacement)11,11-difluoro-(Z)-9-dodecenyl acetateEquipotent to natural pheromone in EAG tests on E. ambiguella. annualreviews.org
(Z)-9-dodecenyl acetateFluorinated (Isosteric Replacement)12,12,12-trifluoromethyl-(Z)-9-dodecenyl acetateInactive as an attractant; antagonizes natural pheromone. annualreviews.org
(Z)-8-dodecenyl acetateFluorinated (Isosteric Replacement)(Z)-7,7-difluoro-8-dodecenyl acetateEAG response similar to natural pheromone in G. molesta. annualreviews.org
Noctuid PheromonesAlkyl-branchedMethyl-branched analogsRequired 300-1000x higher dose for equivalent EAG response. annualreviews.org
(Z)-5-decenyl acetateDienic Analog(Z,E)-dienic analogsIdentified a new role for E double bonds in conferring activity. researchgate.net

Computational Chemistry and Molecular Modeling in SAR

Computational chemistry and molecular modeling have become indispensable tools for advancing SAR studies of pheromones. These methods provide insights into the three-dimensional (3D) aspects of pheromone-receptor interactions that are difficult to explore through experimental techniques alone.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to find a mathematical relationship between the chemical properties (descriptors) of a series of compounds and their biological activity. For Lepidopteran pheromones, methods like nonlinear mapping and correspondence factor analysis have been used to derive structure-chemoreception relationships. tandfonline.comtandfonline.com 3D-QSAR techniques, such as Molecular Field Analysis (MFA), evaluate the steric and electrostatic fields of molecules to predict their activity. These models can help identify the key structural features required for a molecule to be active. cambridge.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand (pheromone molecule) when it binds to the active site of a receptor protein. plos.org By docking a series of pheromone analogs into a homology model of a pheromone receptor, researchers can rationalize why certain isomers are more active than others and visualize the specific hydrogen bonds and hydrophobic interactions that stabilize the complex.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the pheromone-receptor complex. nih.gov These simulations can reveal how the pheromone binds, the conformational changes that occur in both the ligand and the receptor upon binding, and the stability of the interaction, offering a deeper understanding of the molecular basis of olfactory recognition. nih.gov

These computational methods allow for the virtual screening of large libraries of potential analogs, helping to prioritize the synthesis of the most promising candidates for pest control and providing a theoretical framework to explain experimental SAR data. nih.govplos.org

Ecological and Behavioral Aspects

Role in Intra-specific Communication: Mate Location and Courtship

The primary and most well-documented role of Dodec-9-enyl acetate (B1210297) is as a long-range attractant in intra-specific communication for sexual reproduction. In a typical scenario, females of a given species release a plume of pheromone, which includes Dodec-9-enyl acetate as a key component. This chemical signal is dispersed by air currents, creating a concentration gradient in the environment.

Males, equipped with highly sensitive chemoreceptors on their antennae, can detect minute quantities of the pheromone, often at concentrations of just a few molecules. Upon detection, the male initiates a programmed behavioral response known as positive anemotaxis, or upwind flight. By flying against the wind, the male increases its chances of maintaining contact with the pheromone plume and navigating toward the source—the calling female. The signal's geometric isomers, (Z)-9-dodecenyl acetate and (E)-9-dodecenyl acetate, are often the biologically active forms, and the specific isomer used is critical for species recognition.

For example, (Z)-9-dodecenyl acetate is the major sex pheromone component for the grape berry moth, Paralobesia viteana. Males of this species exhibit peak flight activity and attraction in response to plumes containing this specific compound. Beyond long-range mate location, this compound can also play a role in short-range courtship rituals. As the male approaches the female, the higher concentration of the pheromone can trigger a sequence of species-specific behaviors, such as wing fanning, circling, and physical contact, which are essential precursors to successful copulation.

Complex Pheromone Blends: Synergistic and Antagonistic Interactions with Co-occurring Semiochemicals

This compound rarely acts in isolation. Its behavioral activity is almost always modulated by its presence in a precise, multi-component blend. The interactions between these components can be synergistic, where the blend is more potent than the sum of its parts, or antagonistic, where a compound inhibits the response to the primary attractant.

The ecological context, particularly the chemical signature of host plants, can profoundly influence the efficacy of pheromone signals. The presence of specific host plant volatiles (kairomones) can act synergistically with this compound-based pheromones, significantly enhancing the attraction of males. This phenomenon provides an evolutionary advantage, as it signals not only the presence of a receptive female but also a suitable location for oviposition, thereby increasing the survival prospects of the offspring.

Research has demonstrated that the response of male moths to synthetic pheromone lures can be dramatically increased when co-located with certain plant-derived compounds. For instance, in studies involving the codling moth, Cydia pomonella, whose pheromone blend can include this compound as a minor component, attraction to the primary pheromone is amplified by host-related volatiles such as pear ester ((E,Z)-2,4-decadienoate) or (E)-β-farnesene. This synergy ensures that the male's search is focused on ecologically relevant areas where both mates and larval resources are present. The insect brain integrates these two distinct classes of signals—the pheromone and the plant volatile—to make a more informed navigational decision.

The specificity of a pheromone signal is often encoded in the precise ratio of its components. For species that use this compound, the ratio between its (Z) and (E) isomers, or its ratio relative to other compounds like dodecyl acetate or dodecenols, is critical for eliciting an optimal behavioral response. A deviation from this species-specific ratio can lead to a sharp decrease in attraction or even outright repellency.

This principle is fundamental to maintaining reproductive isolation between closely related species. For example, the European grapevine moth, Lobesia botrana, uses (E,Z)-7,9-dodecadienyl acetate as its main pheromone component but is strongly inhibited by the presence of (Z)-9-dodecenyl acetate, which is a key attractant for other moths in the same habitat. The table below illustrates how different species rely on precise blends containing this compound for maximal attraction.

SpeciesKey Pheromone Components & Role of this compoundOptimal Ratio/BlendBehavioral Effect
Paralobesia viteana (Grape Berry Moth)(Z)-9-Dodecenyl acetate (Major)~90% (Z)-9-Dodecenyl acetate with ~10% (Z)-11-Tetradecenyl acetateStrong male attraction
Thaumetopoea pityocampa (Pine Processionary Moth)(Z)-13-Hexadecen-11-ynyl acetate (Major); (Z)-9-Dodecenyl acetate (Minor Synergist)Presence of (Z)-9-Dodecenyl acetate enhances response to the major component.Synergistic attraction
Spodoptera frugiperda (Fall Armyworm)(Z)-9-Tetradecenyl acetate (Major); (Z)-9-Dodecenyl acetate (Minor)Ratio dependent on strain (Corn vs. Rice). (Z)-9-Dodecenyl acetate is a minor but crucial component.Modulates species-specific attraction
Eupoecilia ambiguella (Vine Moth)(Z)-9-Dodecenyl acetate (Major)High purity (Z)-9-Dodecenyl acetate with Dodecyl acetate (approx. 99:1)Strong male attraction

Interspecies Interactions and Species Specificity of Pheromones

The chemical communication channels used by insects can be crowded, especially in ecosystems with high biodiversity. To avoid "crosstalk" and prevent costly inter-species mating attempts, species have evolved highly specific pheromone blends. This compound plays a fascinating dual role in this context: it can be a powerful attractant for one species while simultaneously acting as a behavioral antagonist (inhibitor) for another, closely related species sharing the same habitat.

This chemical antagonism is a key mechanism for reproductive isolation. For instance, if two sympatric moth species both use an acetate pheromone, one might evolve to use (Z)-9-dodecenyl acetate as its primary attractant, while the other uses a different compound, such as (Z)-11-tetradecenyl acetate. In this scenario, the presence of (Z)-9-dodecenyl acetate in the pheromone plume of the second species would be strongly inhibitory, effectively jamming its communication channel and preventing males from responding. The male's antennal receptors of the second species are wired to be repelled by the first species' pheromone. This ensures that males are only attracted to conspecific females, maintaining the genetic integrity of the species.

SpeciesRole of (Z)-9-Dodecenyl acetateCo-occurring SpeciesEffect of (Z)-9-Dodecenyl acetate on Co-occurring Species
Eupoecilia ambiguella (Vine Moth)Primary AttractantLobesia botrana (European Grapevine Moth)Strong Antagonist/Inhibitor
Paralobesia viteana (Grape Berry Moth)Primary AttractantPlatynota idaeusalis (Tufted Apple Bud Moth)Antagonist/Inhibitor
Choristoneura rosaceana (Obliquebanded Leafroller)Minor Attractant/SynergistPandemis limitata (Threelined Leafroller)Antagonist/Inhibitor
Cydia nigricana (Pea Moth)Antagonist/InhibitorCydia pomonella (Codling Moth)Minor Component / Weak Attractant

Evolutionary Ecology of this compound Signaling Systems

The signaling systems based on this compound are products of continuous evolutionary pressure. The evolution of these systems is driven by the need to balance signal efficacy with species specificity. On one hand, natural selection favors pheromone blends that are robust and easily detectable against environmental and chemical background noise. On the other hand, there is strong selective pressure to maintain reproductive isolation, leading to the divergence of pheromone blends between species.

The biosynthesis of this compound and related pheromone components involves a series of enzymatic steps, including fatty acid synthases, desaturases, reductases, and acetyltransferases. Small mutations in the genes coding for these enzymes can lead to significant changes in the final pheromone blend. For example, a change in the specificity of a desaturase enzyme could alter the position of a double bond, while a change in a reductase could alter the functional group, leading to the production of an alcohol instead of an acetate. This genetic plasticity allows for relatively rapid evolution of pheromone signals.

This process can drive speciation. A mutation in a female's pheromone production pathway could lead to a new blend. If a corresponding mutation arises in the male's antennal receptors that confers a preference for this new blend, a new, reproductively isolated population can emerge. This phenomenon, known as reproductive character displacement, is often observed in areas where species' ranges overlap, as the selection to avoid hybridization is strongest in these zones of sympatry. Consequently, the this compound signaling system is not static but a dynamic and evolving language that reflects the intricate evolutionary history of the species that use it.

Analytical Methodologies for Research and Monitoring

Extraction and Sample Preparation Techniques for Biological Matrices and Environmental Samples

The initial and most critical step in the analysis of Dodec-9-enyl acetate (B1210297) is its isolation from the sample matrix. The choice of extraction technique is dictated by the nature of the sample (e.g., insect tissue, air, or a synthetic lure) and the concentration of the analyte.

For biological matrices, such as insect pheromone glands, direct solvent extraction is a common method. This involves the meticulous dissection of the gland, which is then submerged in a small volume of a non-polar solvent like hexane (B92381) or dichloromethane. The solvent extracts the lipophilic compounds, including Dodec-9-enyl acetate, from the tissue. The resulting extract can then be concentrated and analyzed directly.

For environmental samples, particularly air monitoring, the concentrations are far too low for direct solvent extraction to be practical. In these cases, Solid-Phase Microextraction (SPME) is the technique of choice. SPME utilizes a fused-silica fiber coated with a sorbent polymer. The fiber is exposed to the air sample for a defined period, during which volatile compounds like this compound adsorb onto the coating. The fiber is then retracted and directly inserted into the injection port of a gas chromatograph for thermal desorption and analysis. This technique is solvent-free, highly sensitive, and integrates both sampling and pre-concentration into a single step.

Below is a comparative table of common extraction techniques for this compound.

TechniqueTypical MatrixPrinciple of OperationAdvantagesLimitations
Solvent ExtractionInsect Glands, Lure ComponentsPartitioning of the analyte between the sample matrix and an immiscible organic solvent (e.g., Hexane).High recovery for concentrated samples; straightforward procedure.Requires solvent use and disposal; may extract interfering compounds; not suitable for trace air analysis.
Solid-Phase Microextraction (SPME)Air, Headspace of Plants/InsectsAdsorption of volatile analytes onto a coated fiber, followed by thermal desorption into an analytical instrument.Solvent-free; high sensitivity; combines sampling and concentration; ideal for field use.Fiber coatings have limited lifespans; competitive adsorption can occur in complex volatile blends.

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from other volatile or non-volatile compounds present in the extract, and critically, for resolving its geometric isomers, (E)-Dodec-9-enyl acetate and (Z)-Dodec-9-enyl acetate.

Gas chromatography is the primary analytical tool for the analysis of volatile compounds like this compound. In GC, the sample extract is vaporized and transported by an inert carrier gas (e.g., helium or hydrogen) through a long, thin capillary column. The inner wall of the column is coated with a stationary phase. Separation occurs based on the differential partitioning of compounds between the mobile gas phase and the stationary liquid phase.

The choice of the stationary phase is critical for resolving the (E) and (Z) isomers.

Non-polar columns (e.g., those with a 5% diphenyl / 95% dimethylpolysiloxane phase, such as a DB-5) can separate this compound from compounds of different molecular weights but often provide insufficient resolution between the geometric isomers.

Mid- to high-polarity columns (e.g., those with a polyethylene (B3416737) glycol phase, such as a DB-WAX) are superior for this purpose. The polar stationary phase interacts more strongly with the slightly more polar (Z)-isomer, causing it to be retained longer on the column than the (E)-isomer, enabling their baseline separation and individual quantification . Detection is typically achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

The table below outlines typical GC parameters used in the analysis of this compound isomers.

ParameterTypical Setting / ValuePurpose
Column TypeDB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film)Provides necessary polarity to resolve (E) and (Z) isomers.
Carrier GasHelium or HydrogenTransports the analyte through the column.
Injection ModeSplitlessMaximizes the transfer of trace analytes onto the column for high sensitivity.
Oven Programe.g., 60°C (hold 2 min), ramp 10°C/min to 220°C (hold 5 min)Separates compounds based on boiling point and polarity; optimizes resolution and analysis time.
Expected Elution Order(E)-Dodec-9-enyl acetate followed by (Z)-Dodec-9-enyl acetateThe (Z)-isomer interacts more strongly with the polar stationary phase.

While GC is dominant for volatile analysis, High-Performance Liquid Chromatography (HPLC) offers a powerful alternative, particularly for the preparative-scale purification of isomers or for analytical confirmation. For separating alkene isomers like (E)- and (Z)-Dodec-9-enyl acetate, a specialized technique known as argentation (silver-ion) HPLC is employed.

In this method, the stationary phase (typically silica (B1680970) gel) is impregnated with silver ions (Ag⁺). The silver ions form reversible charge-transfer complexes with the pi-electrons of the double bonds in the analyte molecules. The stability of these complexes differs based on the steric accessibility of the double bond. The pi-bond in the (Z)-isomer is more exposed and forms a stronger complex with the silver ions than the more sterically hindered pi-bond of the (E)-isomer. Consequently, the (Z)-isomer is retained more strongly on the column, allowing for excellent separation of the two isomers . This technique is invaluable for preparing pure isomeric standards for bioassays and further research.

Spectroscopic and Spectrometric Characterization

Following chromatographic separation, spectroscopic techniques are used to confirm the molecular structure and quantify the amount of this compound present.

Mass spectrometry, especially when coupled with Gas Chromatography (GC-MS), is the definitive method for identifying this compound. In the most common configuration, using Electron Ionization (EI), high-energy electrons bombard the molecule as it elutes from the GC column. This causes the molecule to ionize and fragment in a predictable and reproducible pattern, creating a unique mass spectrum or "fingerprint."

The mass spectrum of this compound (molecular weight 212.36 g/mol ) exhibits several characteristic features:

A weak or absent molecular ion (M⁺) peak at a mass-to-charge ratio (m/z) of 212.

A prominent peak at m/z 152 , corresponding to the loss of a neutral acetic acid molecule (CH₃COOH, 60 Da) from the molecular ion [M - 60]⁺. This is a classic fragmentation pathway for acetate esters and is often the most diagnostic indicator.

A characteristic peak at m/z 43 , corresponding to the acylium ion [CH₃CO]⁺.

A series of hydrocarbon fragments resulting from cleavage along the alkyl chain.

It is crucial to note that the EI-mass spectra of (E)- and (Z)-Dodec-9-enyl acetate are virtually identical. Therefore, their identification relies on the combination of their unique retention time from chromatography and their shared mass spectrum . For highly sensitive quantification, GC-MS can be operated in Selected Ion Monitoring (SIM) mode, where the detector is set to monitor only the characteristic ions (e.g., m/z 152), significantly improving the signal-to-noise ratio .

The table below summarizes the key diagnostic ions in the EI-mass spectrum of this compound.

Mass-to-Charge Ratio (m/z)Proposed Fragment Ion / Neutral LossSignificance
212[M]⁺ (Molecular Ion)Confirms the molecular weight of the parent compound. Often weak or absent.
152[M - CH₃COOH]⁺Loss of acetic acid. Highly diagnostic for acetate esters.
61[CH₃COOH₂]⁺Protonated acetic acid, resulting from rearrangement.
43[CH₃CO]⁺Acylium ion. A strong indicator of an acetate group.

Infrared (IR) spectroscopy is a valuable tool for confirming the functional groups present in a molecule of this compound. It works by measuring the absorption of infrared light by specific molecular bonds, which vibrate at characteristic frequencies. For this compound, the key IR absorptions include:

A strong, sharp absorption band around 1740 cm⁻¹ , characteristic of the C=O (carbonyl) stretch of the ester group.

A strong band in the region of 1235-1245 cm⁻¹ , corresponding to the C-O (ester) stretch .

Aliphatic C-H stretching bands just below 3000 cm⁻¹ (typically 2855-2960 cm⁻¹ ).

Most importantly, IR spectroscopy can be used to differentiate between the (E) and (Z) isomers, a task that mass spectrometry cannot perform. This distinction is made by examining the out-of-plane C-H bending vibration of the double bond in the "fingerprint region" of the spectrum:

The (E)-isomer (trans) exhibits a distinct, strong absorption band around 965 cm⁻¹ [10, 11].

The (Z)-isomer (cis) exhibits a C-H bending band of medium intensity around 720 cm⁻¹ [10, 11].

The presence or absence of these specific bands provides unambiguous confirmation of the geometric configuration of the double bond in a purified sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of key functional groups and, critically, establishing the stereochemistry of the double bond.

In ¹H NMR, the chemical shifts and coupling constants of the vinylic protons (at C9 and C10) are diagnostic for the (E) and (Z) isomers. The protons on the carbon-carbon double bond of the (Z)-isomer typically resonate at a slightly different frequency compared to the (E)-isomer.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. nih.govnih.gov The signals for the olefinic carbons (C9 and C10) and the carbons of the acetate group (the carbonyl carbon and the methyl carbon) are particularly characteristic. Publicly available spectral data provides insight into these values. nih.govnih.gov For instance, ¹³C NMR spectra are available and have been recorded on instruments like the BRUKER WP-60. nih.govnih.gov

Table 1: Representative ¹³C NMR Spectral Data for this compound Isomers

Coupled Analytical Techniques (e.g., GC-EAD, GC-MS)

For analyzing this compound in trace amounts and within complex mixtures, such as insect pheromone gland extracts, coupled analytical techniques are essential.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method for both identifying and quantifying this compound. The gas chromatography component separates the compound from other volatile components in a sample based on its boiling point and affinity for the GC column. google.comgoogle.com The retention time under specific GC conditions (e.g., column type, temperature program) serves as an initial identifier. google.com

Following separation, the molecule is ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint. researchgate.net The mass spectra for both (E)- and (Z)-dodec-9-enyl acetate are available in databases like the NIST WebBook. nist.gov For the (E)-isomer, the NIST database records a spectrum with a prominent top peak (m/z 43) and a second highest peak (m/z 82). nih.gov This fragmentation pattern allows for definitive structural confirmation. researchgate.net

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful bioassay technique used in pheromone research to pinpoint which compounds in a mixture are biologically active. researchgate.net In a GC-EAD setup, the effluent from the GC column is split into two paths: one leads to a standard detector (like a Flame Ionization Detector, FID), and the other is directed over an insect's antenna. tandfonline.com As compounds elute from the column, the antenna's electrical response (the electroantennogram, or EAG) is recorded simultaneously with the detector's signal. acs.orgresearcher.life

A peak in the EAG trace that coincides with a peak on the FID chromatogram indicates that the insect's antenna is detecting that specific compound. This method has been crucial in identifying (Z)-9-dodecenyl acetate as a sex pheromone component in various moth species, such as Cnephasia longana, and in demonstrating that the (E)-isomer can act as a pheromone inhibitor. researchgate.net GC-EAD analysis of gland extracts can confirm the presence and biological relevance of this compound, even when it is a minor component. researchgate.netresearchgate.net

Table 2: List of Chemical Compounds

Applications in Integrated Pest Management Research and Development

Pheromone-Based Monitoring Programs

Pheromone-based monitoring is a cornerstone of IPM, providing crucial data on pest presence, population density, and seasonal activity. This information allows for targeted and timely pest control interventions, reducing the reliance on broad-spectrum insecticides.

Dodec-9-enyl acetate (B1210297) is a key attractant used in pheromone traps to monitor a variety of moth species. For instance, it is a component of the sex pheromone for the European pine shoot moth (Rhyacionia buoliana) and the Eastern pine shoot borer (Eucosma gloriola). herts.ac.uk Traps baited with synthetic versions of this pheromone are deployed in agricultural fields and forests to capture male moths. herts.ac.ukdiva-portal.org The number of captured moths provides an indication of the pest population in a specific area.

The effectiveness of these traps is a critical area of research. For example, studies have focused on optimizing lure formulations and trap design to enhance capture rates and specificity. science.gov The data gathered from these traps are essential for making informed decisions about when and where to apply control measures. diva-portal.org

The efficacy of pheromone traps is influenced by several factors, including the design of the trap and the formulation of the pheromone lure. Research has shown that different trap designs, such as delta traps or water bottle traps, can have varying capture efficiencies for different species. science.gov Similarly, the color of the trap can influence its effectiveness, with some studies indicating that white and green traps are more effective for certain pests. science.gov

Lure formulation is another critical aspect. The release rate of the pheromone from the lure must be optimized to be attractive to the target species over a sustained period. wsu.edu Researchers have investigated various materials for lures, including rubber septa, plastic wafers, and hollow fibers, to control the release of dodec-enyl acetate. wsu.eduresearchgate.net Furthermore, the isomeric ratio of the pheromone is crucial. For many species, a specific blend of (Z) and (E) isomers of dodec-9-enyl acetate is necessary for maximum attraction. herts.ac.uk For instance, a 4:1 blend of Z9-12:Ac and E9-12:Ac has been shown to be effective in disrupting the mating of Eucosma sonomana.

Below is a table summarizing research findings on trap design and lure formulations for pests responsive to dodec-enyl acetate.

Target PestEffective Trap DesignLure Formulation Insights
Cydia pomonella (Codling Moth)Delta traps, water bottle traps science.govWhite and green traps showed higher efficacy. science.gov
Eucosma sonomanaNot specifiedA 4:1 blend of Z9-12:Ac and E9-12:Ac reduced crop damage.
Paralobesia viteana (Grape Berry Moth)Not specifiedZ9-12:Ac synergizes with dodecyl acetate to enhance trap efficacy.

Mating Disruption Strategies

Mating disruption is a pest control technique that uses synthetic sex pheromones to prevent male insects from finding females, thereby disrupting mating and reducing the subsequent generation's population. wsu.educaliforniaagriculture.org this compound is a key active ingredient in many mating disruption formulations. researchgate.netoeno-one.eu

Several mechanisms have been proposed to explain how mating disruption works. wsu.edu These include:

Sensory Adaptation (Habituation): Continuous exposure to high concentrations of a pheromone can cause the male moth's sensory organs, specifically the olfactory receptors on their antennae, to become less sensitive or unresponsive to the pheromone. wsu.edu This sensory overload makes it difficult for the male to detect the much weaker pheromone plumes released by calling females.

Trail Following: This mechanism is not directly related to mating disruption but is a natural behavior where males follow a pheromone trail to a female.

False Trail Following: In a field treated with numerous pheromone dispensers, male moths are presented with many false pheromone trails. wsu.edueppo.int They waste time and energy following these trails to the synthetic sources, significantly reducing their chances of locating an actual calling female. wsu.edu Most commercial mating disruption dispensers release significantly more pheromone than a single female to create these false trails effectively. wsu.edu

Extensive field trials have demonstrated the effectiveness of this compound in mating disruption programs for various pests in both agricultural and forestry settings. For example, in vineyards, mating disruption techniques using (Z)-9-dodecen-1-yl acetate are employed against the European grapevine moth (Lobesia botrana). oeno-one.eu These programs have led to a significant reduction in insecticide use. oeno-one.eu

In forestry, this compound is used to manage pests like the European pine shoot moth. herts.ac.uk The application of this pheromone has been shown to effectively disrupt mating and reduce pest populations.

The table below presents findings from field efficacy studies of this compound for mating disruption.

Target PestCrop/SystemEfficacy Results
Lobesia botrana (European Grapevine Moth)VineyardsSuccessful, area-wide application leading to drastic reductions in insecticide use. oeno-one.eu
Eucosma sonomanaNot specifiedA 4:1 blend of Z9-12:Ac and E9-12:Ac resulted in 67-79% crop damage reduction.
Cnephasia longanaNot specifiedEffectively disrupts mating behaviors.
Helicoverpa armigera (Cotton Bollworm)CottonMating disruption with a pheromone blend resulted in lower crop damage and successful pest control without chemical insecticides. mdpi.com

The success of a mating disruption program is heavily dependent on the dispenser technology and the rate at which the pheromone is released. wsu.edu An ideal dispenser should maintain a constant release rate throughout the flight period of the target insect. diva-portal.org If the release rate is too slow, the atmospheric concentration of the pheromone may be insufficient to disrupt mating. Conversely, if the release rate is too fast, the dispenser may not last for the required duration. wsu.edu

Various types of dispensers have been developed and researched, including:

Reservoir Dispensers: These are passive dispensers, such as rubber tubing or plastic wafers, that are manually placed in the field in large numbers per hectare. wsu.eduresearchgate.net

Aerosol Devices: These are automatic dispensers that release the pheromone at programmed intervals, offering an alternative to passive dispensers. researchgate.net

Sprayable Formulations: Pheromones can be microencapsulated and applied as a spray, which can be a more economical method for large areas. google.com

Biodegradable Matrices: Research is ongoing into biodegradable dispensers, such as paraffin-based matrices or sol-gel polymers, that can be applied to plants and provide a controlled, gradual release of the pheromone. researchgate.netmdpi.com These offer a more environmentally friendly option. researchgate.netresearchgate.net

Research continues to focus on developing cost-effective and efficient dispenser technologies that ensure a consistent and optimal release rate of this compound for effective mating disruption. mdpi.comgoogleapis.com

Synergistic Effects with Other Pest Management Tools

The integration of this compound into Integrated Pest Management (IPM) programs demonstrates significant potential, particularly through its synergistic action with other pest control methods. Research indicates that combining this pheromone with biological control agents can lead to enhanced pest suppression while minimizing environmental impact. This approach is a cornerstone of modern IPM, which seeks to combine multiple strategies for greater efficacy and sustainability. bioprotectionportal.com

The synergistic principle in pheromone-based control is well-documented. Often, the full effectiveness of a pest monitoring or control system is not achieved with a single pheromone component but with a specific blend of compounds. The combination of different pheromones or the addition of other compounds can significantly increase the capture rate of target pests. science.gov For instance, a patent for improved insect control strategies suggests that combining a pheromone-based mating disruption tactic with technologies like RNA interference (RNAi) could produce a synergistic effect on controlling an insect population. google.com While not specific to this compound, this illustrates a key research and development area: combining pheromones with other advanced tools to create a multi-pronged attack on pests.

In practice, this synergy can be observed when this compound is used in conjunction with:

  • Other Pheromone Components: Traps baited with a multi-component blend that includes this compound alongside other acetates or alcohols can be more effective at attracting and trapping a target species than a single-component lure. science.gov
  • Biological Control Agents: The use of this compound for monitoring or mating disruption can be paired with the release of natural predators or parasites of the target pest. bioprotectionportal.comahdb.org.uk For example, the pheromone can disrupt pest mating, reducing the overall population, which allows biological agents like predatory mites or entomopathogenic fungi (e.g., Beauveria bassiana) to control the remaining pests more effectively. ahdb.org.uk
  • Targeted Insecticides: By using pheromone traps to pinpoint pest hotspots, growers can apply insecticides more precisely, reducing the total volume of chemicals used. This synergy makes the overall IPM program more economically and environmentally sound.
  • The following table illustrates the conceptual enhancement of pest management strategies through synergistic combinations.

    Pest Management ToolFunctionSynergistic Combination with this compoundObserved/Expected Outcome
    This compound (Alone)Mating disruption / MonitoringN/ABaseline population reduction or monitoring data.
    Biological Control Agents (e.g., Predatory Mites)Predation of pest larvae/pupaeThis compound + PredatorsPheromone reduces adult pest density, allowing predators to more effectively control the reduced larval population. ahdb.org.uk
    Entomopathogenic Fungi (e.g., Beauveria bassiana)Infection and mortality of pestsThis compound + FungiPheromone lures can bring pests into contact with fungal spores placed in traps or specific areas, increasing infection rates.
    Targeted Insecticide ApplicationChemical control of pestsThis compound + InsecticidePheromone traps provide precise data on pest location and density, enabling targeted spraying that minimizes chemical use and environmental impact.

    Environmental Fate and Degradation Research in Agricultural Contexts

    The environmental fate of this compound is a critical consideration for its use in agriculture. As a semiochemical, it is released into the environment, and its persistence, degradation, and potential for movement are key factors in its ecological safety profile. Research into straight-chain lepidopteran pheromones, including this compound, generally indicates they pose minimal risk to the environment due to their targeted nature and rapid degradation. fao.org

    Photodegradation and Microbial Degradation Studies

    The breakdown of this compound in the environment is primarily driven by abiotic and biotic processes, namely photodegradation and microbial action.

    Photodegradation: This process involves the breakdown of a chemical compound by light energy, particularly ultraviolet (UV) radiation from the sun. For many organic compounds used in agriculture, this is a significant degradation pathway. A patent document mentions photodegradation studies in relation to various pheromones, including dodec-8-enyl acetate, a closely related compound, indicating that this is a recognized degradation route for this class of chemicals. googleapis.com While specific quantitative studies detailing the rate of photodegradation for this compound are not widely published in the public domain, the general understanding for organic esters in the environment is that they are susceptible to breakdown by sunlight.

    Degradation ProcessDescriptionKey FactorsPrimary Degradation Products
    PhotodegradationBreakdown of the molecule by exposure to sunlight (UV radiation). googleapis.comLight intensity, wavelength, presence of photosensitizing agents.Smaller, oxidized fragments.
    Microbial DegradationBreakdown by soil microorganisms (bacteria, fungi) through enzymatic action. wseas.comMicrobial population, soil moisture, temperature, pH, oxygen availability, C/N ratio. mdpi.commdpi.comDodec-9-en-1-ol and acetic acid. cymitquimica.com

    Future Research Directions and Emerging Technologies

    Advanced Genetic and Genomic Approaches in Pheromone Biosynthesis Research

    The biosynthesis of insect pheromones, including dodecenyl acetates, is a complex process involving a series of enzymatic reactions. frontiersin.org Advances in genetics and genomics are providing unprecedented insights into these pathways. An interdisciplinary approach combining analytical chemistry, neurophysiology, and molecular biology is enhancing our understanding of pheromone perception and its practical applications. scilit.comnih.gov

    Researchers are now able to identify and functionally characterize the genes responsible for producing specific pheromone components. frontiersin.org For instance, fatty acid reductases (FARs) are crucial enzymes in the final steps of sex pheromone biosynthesis in some moths. nih.gov Techniques like expressing specific genes in yeast (e.g., Saccharomyces cerevisiae) allow for the production of pheromone components and the study of enzyme function. frontiersin.org However, some enzymes in the biosynthetic pathway are still only postulated and have not been functionally confirmed, highlighting areas for future investigation. bohrium.com

    Gene-editing technologies such as CRISPR are also emerging as powerful tools in pheromone research. numberanalytics.com These technologies could be used to develop novel pest control methods by manipulating the genes involved in pheromone production or reception. numberanalytics.com

    High-Throughput Screening for Novel Pheromone Analogs and Modulators

    The discovery of new pheromone analogs and modulators is crucial for developing more effective and specific pest management strategies. High-throughput screening (HTS) is a key technology in this area, enabling the rapid testing of large numbers of compounds. nih.gov

    Electroantennography (EAG) is a valuable HTS tool for selecting olfactorily active compounds from a large pool of candidates. researchgate.net This technique measures the electrical response of an insect's antenna to different chemical stimuli, allowing researchers to quickly identify compounds that are likely to be behaviorally active. researchgate.net This pre-screening reduces the number of compounds that need to be tested in more complex and time-consuming behavioral assays. researchgate.net

    The development of pheromone analogs aims to create more stable or potent alternatives to natural pheromones. researchgate.net These analogs can be designed to have improved properties, such as increased persistence in the field or enhanced specificity for the target pest.

    Chemoinformatics and Machine Learning for Pheromone Design

    Chemoinformatics and machine learning are transforming the design of new pheromone-based pest control agents. nih.govmdpi.comlongdom.org These computational approaches use algorithms to analyze large datasets of chemical structures and biological activities, identifying patterns that can be used to predict the properties of new compounds. nih.govmdpi.com

    Machine learning models, such as support vector machines (SVM) and artificial neural networks (ANN), are being used to predict the bioactivity of molecules and to design new compounds with desired properties. nih.govresearchgate.net For instance, generative adversarial networks (GANs) can be used to generate novel molecular structures that are predicted to have high binding affinity to specific pheromone receptors. biorxiv.org This approach can accelerate the discovery of new and more effective pheromone analogs. biorxiv.org

    These computational tools can also assist in designing greener chemicals with reduced toxicity and environmental impact. longdom.org By predicting the properties of molecules before they are synthesized, researchers can prioritize the development of compounds that are both effective and environmentally benign.

    Nanotechnology in Pheromone Delivery Systems

    Nanotechnology offers innovative solutions for improving the delivery of pheromones in agricultural settings. iipseries.org Conventional pheromone application methods can be limited by factors such as degradation due to sunlight and rain. minorusefoundation.org Nanocarriers, such as nanofibers and nanogels, can protect the pheromone from environmental degradation and provide a controlled, sustained release. researchgate.netd-nb.info

    Electrospinning is a technique used to create nanofibers that can be loaded with pheromones. researchgate.net These nanofibers can be designed to release the pheromone over an extended period, improving the efficiency of mating disruption strategies. researchgate.net Studies have shown that combining pheromones with nanomaterials can significantly decrease degradation and improve biological activity compared to non-encapsulated pheromones. researchgate.net

    Silica-based nanoparticles are also being explored as carriers for agrochemicals, including pheromones, due to their stability and biocompatibility. frontiersin.org These nano-formulations can enhance the shelf-life and activity of pheromones, leading to more effective and eco-friendly pest control. iipseries.org

    Understanding Pheromone Perception in Non-Lepidopteran Systems

    While much of the research on dodecenyl acetates has focused on Lepidoptera (moths and butterflies), understanding how these and other pheromones are perceived in other insect orders is a growing area of interest. researchgate.netresearchgate.net The mechanisms of pheromone perception can vary significantly between different insect groups. csic.esnih.gov

    In many insects, olfactory receptor neurons (ORNs) located in sensilla on the antennae are responsible for detecting pheromones. peerj.com These neurons are often highly specialized to detect specific pheromone components. nih.gov The signals from these neurons are then processed in the antennal lobe of the insect's brain. nih.gov

    Research into the pheromone communication of non-lepidopteran insects, such as beetles and termites, has revealed diverse and complex systems. researchgate.net For example, in some termite species, the same compound can serve different functions depending on its concentration and the context. researchgate.net A deeper understanding of these systems could lead to the development of novel pest control strategies for a wider range of agricultural and urban pests.

    Eco-Evolutionary Dynamics of Pheromone Signaling Under Anthropogenic Pressure

    Human activities, such as agriculture and urbanization, are exerting significant pressure on natural ecosystems, which can in turn affect the evolution of insect communication systems. researchgate.netfrontiersin.org Understanding the eco-evolutionary dynamics of pheromone signaling is crucial for predicting how insect populations will respond to these changes and for developing sustainable pest management strategies. blogspot.com

    Sexual signals, including pheromones, are often composed of multiple components that can be genetically interdependent. nih.govnih.gov Selection pressures, such as those imposed by pesticides or changes in host plant availability, can lead to changes in the composition of pheromone blends over time. nih.govnih.gov

    Future research will need to integrate ecological and evolutionary perspectives to understand how anthropogenic factors influence pheromone signaling. frontiersin.org This includes studying how factors like climate change and pesticide use affect the production, perception, and efficacy of pheromones in natural populations. researchgate.net This knowledge will be essential for developing robust and resilient pest management programs that can adapt to a changing world.

    Q & A

    Q. What are the established laboratory synthesis routes for (Z)-dodec-9-enyl acetate?

    The synthesis of (Z)-dodec-9-enyl acetate typically involves catalytic hydrogenation or oxidation of precursor alkenes. For example, describes the catalytic hydrogenation of 1,5-cyclooctadiene under controlled conditions to yield intermediates, followed by esterification with acetic anhydride. Key steps include:

    • Catalytic hydrogenation : Use of palladium or platinum catalysts to reduce dienes to mono-enes while preserving stereochemistry.
    • Esterification : Reaction of the alcohol intermediate (e.g., (Z)-dodec-9-enol) with acetic anhydride under anhydrous conditions.
      Methodological challenges include avoiding over-reduction (to saturated alkanes) and ensuring stereochemical purity .

    Q. Which analytical techniques are most reliable for structural elucidation and purity assessment?

    • Gas Chromatography-Mass Spectrometry (GC-MS) : Used to confirm molecular weight and fragmentation patterns, with retention indices cross-referenced against NIST databases ().
    • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR distinguish the acetate group (δ ~2.0 ppm for CH3_3) and the (Z)-configured double bond (δ 5.3–5.4 ppm, with coupling constants J=1012J = 10–12 Hz).
    • Polarimetry : Validates enantiomeric purity if chiral centers are present.
      Contradictions in spectral data (e.g., unexpected isomer ratios) require triplicate runs and comparison with synthetic standards .

    Q. How can researchers mitigate co-elution issues in chromatographic analysis of mixtures?

    • Internal standards : Use structurally similar compounds (e.g., dodec-8-enyl acetate) with distinct retention times.
    • Multidimensional GC (GC×GC) : Enhances resolution by coupling two columns with orthogonal selectivity.
    • Derivatization : Convert the acetate to a more volatile derivative (e.g., trimethylsilyl ether) to improve peak separation.
      Method validation should include spike-and-recovery tests to confirm accuracy .

    Advanced Research Questions

    Q. What experimental strategies minimize E/Z isomerization during storage and handling?

    • UV absorbers : Additives like benzophenone derivatives (0.1–1% w/w) absorb UV light, reducing photoisomerization ().
    • Temperature control : Store at –20°C in amber vials under inert gas (N2_2) to suppress thermal and oxidative degradation.
    • HPLC monitoring : Regular analysis using chiral columns (e.g., Chiralcel OD-H) tracks isomer ratios over time.
      Contradictory stability data across studies may arise from impurities; thus, purity assessments via NMR and GC-MS are critical .

    Q. How can thermodynamic properties (e.g., vapor pressure, Henry’s Law constants) be experimentally determined?

    • Vapor pressure : Use static or dynamic gravimetric methods in temperature-controlled chambers (e.g., 25–100°C range).
    • Henry’s Law constants : Measure via gas-stripping techniques coupled with GC detection ().
    • Calorimetry : Differential scanning calorimetry (DSC) quantifies phase transitions (melting/boiling points).
      NIST’s Standard Reference Data Program provides benchmark values for validation, though discrepancies due to isomerism require explicit documentation .

    Q. What experimental designs are optimal for studying its pheromonal activity in biological systems?

    • Electroantennography (EAG) : Measures antennal responses in target insects (e.g., moths) to isolate bioactive isomers.
    • Wind tunnel assays : Quantify behavioral attraction thresholds using purified (Z)-isomers at varying concentrations.
    • Isomer-specific synthesis : Chemoenzymatic methods ensure stereochemical fidelity for dose-response studies.
      Contradictions in bioactivity data (e.g., inactive batches) often stem from trace impurities; rigorous purification via preparative GC is recommended .

    Q. How do solvent systems influence its stability in long-term biochemical assays?

    • Aprotic solvents : Acetonitrile or hexane minimizes hydrolysis of the acetate group.
    • Buffered solutions : Avoid aqueous buffers (pH >7) to prevent ester hydrolysis; if required, use acetate buffers (pH 4.5–5.5) ().
    • Accelerated stability testing : Incubate at 40°C for 4 weeks, monitoring degradation via LC-MS.
      Contradictory degradation rates in literature may reflect solvent purity; use HPLC-grade solvents and chelators (e.g., EDTA) to sequester metal catalysts .

    Data Contradiction Analysis

    Q. How should researchers reconcile discrepancies in reported melting/boiling points?

    • Source validation : Cross-check values against NIST Chemistry WebBook () and Ashford’s Dictionary ().
    • Purity verification : Impurities (e.g., dienes) depress melting points; recrystallize samples and re-analyze via DSC.
    • Isomer ratios : (Z)- and (E)-isomers have distinct physical properties; quantify isomer content via 1H^1H NMR integration .

    Q. What methodological flaws could explain inconsistent bioassay results across studies?

    • Variable isomer ratios : Unreported isomer content in test compounds.
    • Contaminated substrates : Residual solvents (e.g., methanol) in synthesized batches.
    • Assay conditions : Temperature, humidity, or lighting variations alter insect responses.
      Standardized protocols (e.g., ISO 21720 for pheromone assays) and inter-lab collaborations reduce variability .

    Methodological Best Practices

    • Stereochemical documentation : Report enantiomeric excess (ee) and isomer ratios in all synthetic procedures.
    • Data transparency : Publish raw chromatograms, NMR spectra, and crystallographic data in supplementary materials.
    • Collaborative validation : Share samples with independent labs to confirm key findings, addressing reproducibility crises .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.